

# Application of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride in agrochemical synthesis.

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## Compound of Interest

Compound Name: 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

Cat. No.: B093246

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## Application of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-Methyl-3-phenylisoxazole-4-carbonyl chloride** is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of agrochemicals.[1][2] Its isoxazole core is a key pharmacophore in a variety of biologically active molecules, including herbicides and fungicides. The presence of the carbonyl chloride group provides a reactive site for the facile synthesis of a diverse range of derivatives, particularly isoxazole carboxamides, which have demonstrated potent agrochemical activities.[2][3] This document provides detailed application notes and protocols for the use of **5-Methyl-3-phenylisoxazole-4-carbonyl chloride** in the synthesis of agrochemicals, with a focus on herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

### Agrochemical Applications

The isoxazole moiety is a prominent feature in several commercial and developmental agrochemicals. Derivatives of 5-methyl-3-phenylisoxazole-4-carboxylic acid, and by extension its carbonyl chloride, have been investigated for various agrochemical applications:

- **Herbicides:** Isoxazole-containing compounds, particularly isoxazole carboxamides, have been identified as potent herbicides.[4][5] A significant mode of action for these herbicides is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the carotenoid biosynthesis pathway in plants.[4][5][6] Inhibition of HPPD leads to the bleaching of new plant growth, ultimately causing weed death.[4]
- **Fungicides:** Isoxazole derivatives have also shown promise as fungicides, exhibiting activity against a range of plant pathogens.[2][7] The specific mode of action for fungicidal isoxazoles can vary, but some have been shown to inhibit succinate dehydrogenase in the mitochondrial respiratory chain.[2]
- **Plant Growth Regulators:** Certain isoxazole derivatives have been reported to possess plant growth-regulating properties.[7]

## Data Presentation

The following tables summarize quantitative data for agrochemicals structurally related to derivatives of **5-Methyl-3-phenylisoxazole-4-carbonyl chloride**. This data is presented to illustrate the potential efficacy of compounds synthesized from the title compound.

Table 1: Herbicidal Activity of N-Aryl-5-cyclopropylisoxazole-4-carboxamides (Analogues of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives)[4][5]

Compound ID	Structure	Target Weed(s)	Application Rate (g/ha)	Inhibition (%)	Reference
b9	Bis-5-cyclopropylis oxazole-4-carboxamide with a 6-carbon linker	Digitaria sanguinalis (DS)	90	~90	[5]
Amaranthus retroflexus (AR)	90	~90	[5]		
b10	Bis-5-cyclopropylis oxazole-4-carboxamide with a different 6-carbon linker	Digitaria sanguinalis (DS)	90	~90	[5]
Amaranthus retroflexus (AR)	90	~85	[5]		

Table 2: In Vitro HPPD Inhibition by Isoxazole Derivatives[4]

Compound	Target Enzyme	IC50 (μM)	Reference
Diketetonitrile of Isoxaflutole	Arabidopsis thaliana HPPD	1.05	[4]
Mesotrione (Commercial Standard)	Arabidopsis thaliana HPPD	1.35	[4]

## Experimental Protocols

The following protocols describe the synthesis of the precursor 5-Methyl-3-phenylisoxazole-4-carboxylic acid, its conversion to the title carbonyl chloride, and a general method for the synthesis of herbicidal N-aryl-5-methyl-3-phenylisoxazole-4-carboxamides.

## Protocol 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

This protocol is adapted from established procedures for the synthesis of similar isoxazole carboxylic acids.

Materials:

- Ethyl 2-cyano-3-phenyl-3-oxopropanoate
- Hydroxylamine hydrochloride
- Sodium hydroxide
- Ethanol
- Hydrochloric acid (concentrated)
- Water

Procedure:

- Dissolve ethyl 2-cyano-3-phenyl-3-oxopropanoate (1 equivalent) in ethanol in a round-bottom flask.
- In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.
- Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the keto ester with stirring at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.
- The product, 5-methyl-3-phenylisoxazole-4-carboxylic acid, will precipitate out of solution.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.
- The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

## Protocol 2: Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride.

Materials:

- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- Thionyl chloride or Oxalyl chloride
- Anhydrous Dichloromethane (DCM) or Toluene
- A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

- Suspend 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous DCM or toluene in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
- Slowly add thionyl chloride (1.5-2 equivalents) or oxalyl chloride (1.2 equivalents) to the suspension at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF.
- Allow the reaction mixture to warm to room temperature and then heat to reflux.
- Monitor the reaction by observing the cessation of gas evolution and by TLC analysis of a quenched aliquot.

- Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
- The resulting crude **5-Methyl-3-phenylisoxazole-4-carbonyl chloride** can be used in the next step without further purification.

## Protocol 3: Synthesis of N-Aryl-5-methyl-3-phenylisoxazole-4-carboxamides

This general protocol describes the reaction of **5-Methyl-3-phenylisoxazole-4-carbonyl chloride** with an appropriate aniline to yield the corresponding herbicidal carboxamide.

Materials:

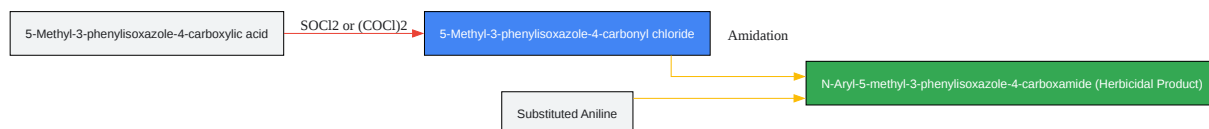
- **5-Methyl-3-phenylisoxazole-4-carbonyl chloride**
- Substituted aniline (e.g., 2,4-dichloroaniline) (1 equivalent)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine or Pyridine (1.1 equivalents)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Dissolve **5-Methyl-3-phenylisoxazole-4-carbonyl chloride** (1 equivalent) in anhydrous DCM and add it dropwise to the aniline solution with stirring.

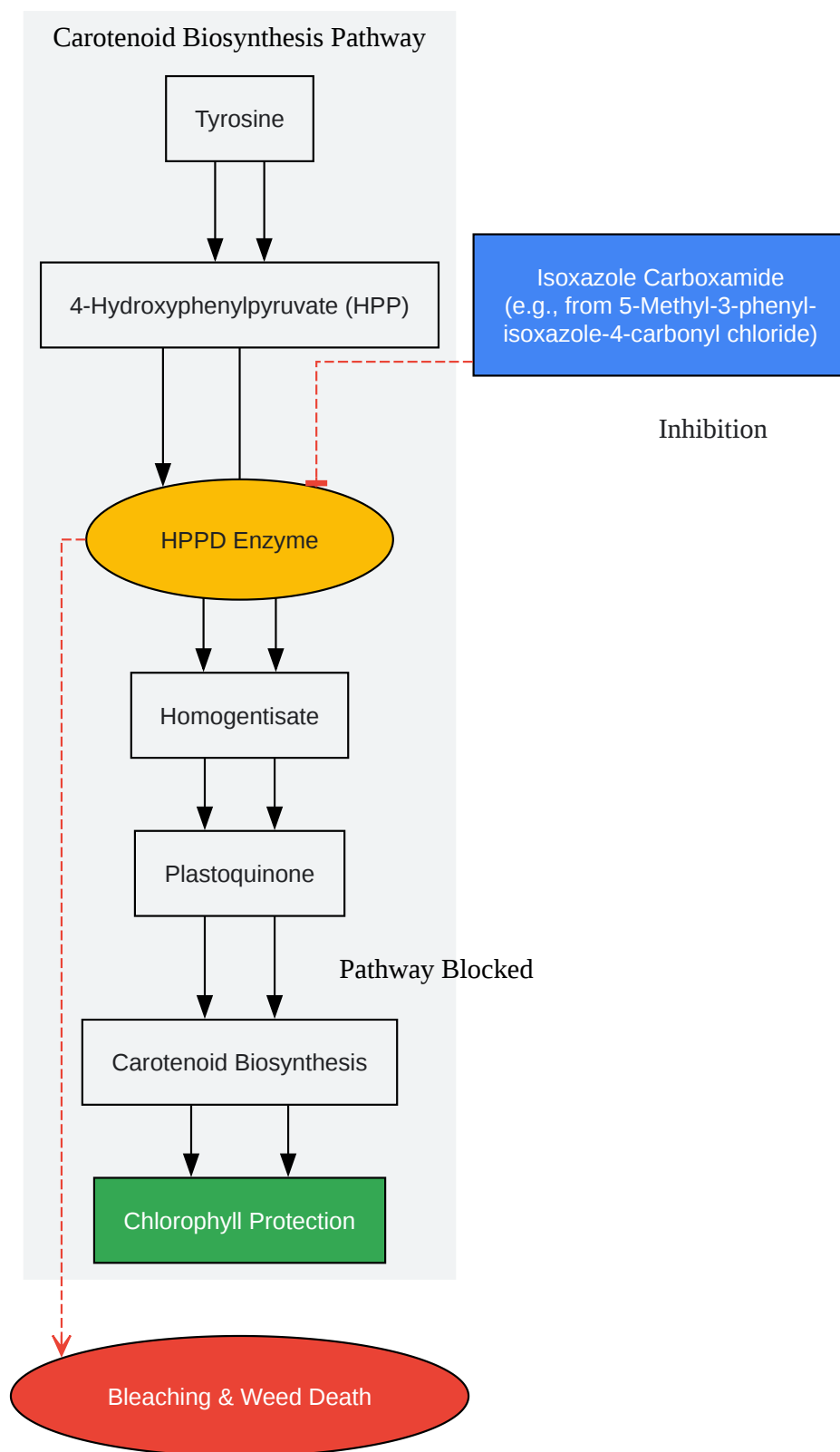
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude N-aryl-5-methyl-3-phenylisoxazole-4-carboxamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

## Mandatory Visualization



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Caption: Synthetic workflow for N-Aryl-5-methyl-3-phenylisoxazole-4-carboxamides.



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Caption: Mode of action of isoxazole herbicides via HPPD inhibition.



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